molecular formula C3H10O2 B8422283 Ethanol, mixt. with methanol CAS No. 8013-52-3

Ethanol, mixt. with methanol

Cat. No. B8422283
CAS RN: 8013-52-3
M. Wt: 78.11 g/mol
InChI Key: ZYBWTEQKHIADDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745427B2

Procedure details

2-Amino-6-methoxy-3-nitropyridine (2.8 g, 16.5 mmol) was dissolved in warm 1:1 methanol/ethanol (200 mL). The solution was cooled, purged with argon, and 10% palladium on carbon was added (0.45 g). Hydrogen was introduced (1 atm) and the reaction stirred until complete. The catalyst was filtered and the solvent evaporated from the filtrate to give the title compound. MS 140 (M+1) 1H NMR (500 MHz, CDCl3) δ 6.93 (d, J=8 Hz, 1H), 6.04 (d, J=8 Hz, 1H), 4.15 (br s, 2H), 3.80 (s, 3H), 3.0 (br s, 2H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1>CO.C(O)C>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CO.C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
purged with argon, and 10% palladium on carbon
ADDITION
Type
ADDITION
Details
was added (0.45 g)
ADDITION
Type
ADDITION
Details
Hydrogen was introduced (1 atm)
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated from the filtrate

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC=C1N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.